[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine
Description
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
[2-bromo-5-(oxan-4-yloxy)phenyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c13-12-2-1-11(7-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 |
InChI Key |
QYCJHFQLUVJNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)Br)CN |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions: The bromine atom in the compound suggests that it can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the bromine substituent could yield an amine group.
Oxidation Reactions: Oxidation of the amine could lead to the formation of an imine or other functional groups.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:: The major products would depend on the specific reaction conditions and the substituents present. Potential products include brominated derivatives, amines, and imines.
Scientific Research Applications
Research applications of this compound may include:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Exploring its use in polymer chemistry due to the oxane group.
Biological Studies: Assessing its effects on biological systems.
Mechanism of Action
The exact mechanism of action remains unknown. Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations :
- Oxane Ring Position : Para-substituted oxane (e.g., [4-(oxan-4-yloxy)phenyl]methanamine) may improve metabolic stability over meta-substituted variants due to reduced steric hindrance .
Methanamine Derivatives with Heterocyclic Systems
Key Observations :
- Heterocyclic Influence : Benzofuran or benzimidazole cores (e.g., ) introduce π-π stacking capabilities, enhancing interactions with enzymatic pockets compared to purely aromatic systems like [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine .
- Amine Functionalization : Methanamine groups are commonly utilized in Schiff base formation or as precursors for bioactive molecules, as seen in antituberculosis agents () and kinase inhibitors ().
Biological Activity
[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine is an organic compound with a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.16 g/mol. Its unique structure, featuring a bromine substituent, an oxane (tetrahydrofuran) moiety, and a methanamine group attached to a phenyl ring, suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following features:
- Bromine Atom : Enhances reactivity and potential biological interactions.
- Oxane Moiety : Contributes to the compound's solubility and stability.
- Methanamine Group : Imparts biological activity through potential interactions with various biomolecules.
Antimicrobial Properties
Research has indicated that [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against several human cancer cell lines. Notable findings include:
- Cell Line Studies : In vitro assays demonstrated cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, including P-glycoprotein and various kinases. This inhibition can lead to increased apoptosis in cancer cells.
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine on HT29 cells, revealing an IC50 value of approximately 58.44 µM, comparable to standard chemotherapeutic agents like cisplatin (47.17 µM) .
- The selectivity index (SI) for this compound was significantly higher than that of traditional chemotherapeutics, indicating lower toxicity to healthy cells compared to cancerous cells.
- Mechanistic Studies :
Comparative Analysis
To better understand the unique properties of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, a comparison with similar compounds is provided:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-5-methoxyphenylmethanamine | Methoxy instead of oxane | Enhanced solubility |
| 2-Chloro-5-(oxan-4-yloxy)phenylmethanamine | Chlorine substituent | Different reactivity profile |
| 3-Bromo-5-(oxan-4-yloxy)phenylmethanamine | Bromo at third position | Distinct pharmacological effects |
This table illustrates how variations in substituents can lead to different biological activities and reactivities.
Preparation Methods
Synthesis of 5-Hydroxy-2-bromobenzaldehyde
The synthesis begins with 5-hydroxybenzaldehyde , which undergoes directed ortho-bromination using bromine in the presence of a Lewis acid (e.g., FeBr₃). This method ensures regioselective bromination at the ortho position relative to the hydroxyl group.
Key Data :
Etherification via Mitsunobu Reaction
The phenolic hydroxyl group of 5-hydroxy-2-bromobenzaldehyde is protected as a tetrahydropyranyl (THP) ether using Mitsunobu conditions (DIAD, PPh₃, and tetrahydropyran-4-ol).
Optimization Insights :
Reductive Amination to Methanamine
The aldehyde intermediate is converted to the primary amine via reductive amination using methyl carbamate and tert-butyldimethylsilane (TBDMSH) in acetonitrile, followed by hydrolysis with LiOH.
Reaction Conditions :
-
Temperature: 80°C for 6 hours (Step 1), 80°C for 16 hours (Step 2).
-
Yield: ~70–75% (extrapolated from analogous reductive aminations).
Route 2: Palladium-Catalyzed Coupling for Oxan-4-yloxy Installation
Suzuki-Miyaura Coupling
An alternative approach involves introducing the oxan-4-yloxy group via Suzuki-Miyaura cross-coupling . Starting with 2-bromo-5-iodobenzaldehyde, a boronic ester derivative of tetrahydropyran-4-ol is coupled using Pd(PPh₃)₄.
Advantages :
-
Chemoselectivity : Minimizes side reactions compared to electrophilic substitution.
-
Yield : ~65–70% (based on similar couplings).
Amine Formation via Nitro Reduction
The aldehyde is converted to a nitro intermediate (2-bromo-5-(oxan-4-yloxy)nitrobenzene ) using nitric acid, followed by reduction to the amine using H₂/Pd-C.
Challenges :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Step | Mitsunobu etherification | Suzuki-Miyaura coupling |
| Yield (Overall) | ~50–60% | ~40–50% |
| Complexity | Moderate | High |
| Functional Tolerance | Sensitive to acidic conditions | Tolerates diverse functional groups |
| Cost | Lower (common reagents) | Higher (Pd catalysts) |
Route 1 is preferred for its operational simplicity and cost-effectiveness, while Route 2 offers superior functional group tolerance for advanced derivatization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance the efficiency of bromination and reductive amination steps. For example, telescoping the Mitsunobu and reductive amination steps in a single flow system reduces intermediate isolation and improves throughput.
Green Chemistry Metrics
-
Atom Economy : Route 1 achieves 75% atom economy vs. 65% for Route 2.
-
Solvent Recovery : >90% recovery of acetonitrile and THF via distillation.
Analytical Validation and Quality Control
Spectroscopic Characterization
Q & A
Basic Questions
Q. What are the common synthetic routes for [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, and what are the critical reaction conditions to ensure high yield and purity?
- Answer: Synthesis typically involves multi-step reactions, starting with the introduction of the oxan-4-yloxy group via nucleophilic aromatic substitution or coupling reactions. Bromination is performed using reagents like NBS (N-bromosuccinimide) under controlled conditions. The methanamine group may require protection (e.g., with Boc groups) to prevent side reactions. Key conditions include inert atmospheres, anhydrous solvents (e.g., THF or DMF), and precise temperature control. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, and what key spectral features should researchers look for?
- Answer:
- NMR (¹H/¹³C): The oxan-4-yloxy group shows distinct signals for the tetrahydropyran ring protons (δ ~3.5–4.0 ppm) and axial/equivial methylene groups. The bromine atom causes deshielding of adjacent aromatic protons.
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 286.05 (C₁₂H₁₅BrNO₂) and isotope patterns indicative of bromine (1:1 ratio for M/M+2).
- HPLC: Use reverse-phase columns (C18) with UV detection to assess purity (>95%) and retention time consistency .
Q. What are the recommended storage conditions and safety precautions when handling [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine in laboratory settings?
- Answer: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use PPE (gloves, goggles) due to its potential to cause skin/eye irritation (GHS Hazard Codes H314, H318). Work in a fume hood to avoid inhalation of dust or vapors .
Advanced Questions
Q. How can researchers employ X-ray crystallography and SHELX software to resolve the crystal structure of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, and what challenges might arise during refinement?
- Answer: Single-crystal X-ray diffraction data can be processed using SHELXT for structure solution and SHELXL for refinement. Challenges include modeling disorder in the oxan-4-yloxy ring or bromine positional ambiguity. Hydrogen bonding networks involving the amine group may require restraints. Validate the final structure with R-factor convergence (<5%) and residual electron density checks .
Q. In structure-activity relationship (SAR) studies, how does the oxan-4-yloxy substituent influence the compound's bioavailability and target binding compared to other ether-linked groups?
- Answer: The oxan-4-yloxy group enhances solubility due to its oxygen-rich tetrahydropyran ring, improving membrane permeability. Its conformational rigidity may favor interactions with hydrophobic enzyme pockets (e.g., microbial targets like leucyl-tRNA synthetase). Compared to linear ethers (e.g., hexyloxy), the cyclic ether provides steric bulk, potentially reducing off-target binding .
Q. What experimental strategies can be implemented to address discrepancies in observed vs. predicted reactivity of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine during derivatization reactions?
- Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict activation barriers for bromine substitution or amine alkylation.
- Design of Experiments (DoE): Systematically vary temperature, solvent polarity, and catalyst loading to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
